molecular formula C13H17ClO2 B2760818 3-(Chloromethyl)phenyl 4-methylpentanoate CAS No. 1260764-28-0

3-(Chloromethyl)phenyl 4-methylpentanoate

Cat. No.: B2760818
CAS No.: 1260764-28-0
M. Wt: 240.73
InChI Key: OFHLEHFIDAFGRT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)phenyl 4-methylpentanoate is an organic compound with the molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a 4-methylpentanoate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl 4-methylpentanoate typically involves the esterification of 3-(chloromethyl)phenol with 4-methylpentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenyl 4-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.

    Oxidation: Products include quinones or other oxidized phenyl derivatives.

    Reduction: Products include the corresponding alcohols or reduced ester derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl 4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl 4-methylpentanoate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    [3-(Bromomethyl)phenyl] 4-methylpentanoate: Similar structure but with a bromine atom instead of chlorine.

    [3-(Hydroxymethyl)phenyl] 4-methylpentanoate: Contains a hydroxymethyl group instead of chloromethyl.

    [3-(Aminomethyl)phenyl] 4-methylpentanoate: Contains an aminomethyl group instead of chloromethyl.

Uniqueness

The presence of the chloromethyl group in 3-(Chloromethyl)phenyl 4-methylpentanoate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile intermediate for the synthesis of various derivatives. Its unique reactivity and stability under different conditions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[3-(chloromethyl)phenyl] 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-10(2)6-7-13(15)16-12-5-3-4-11(8-12)9-14/h3-5,8,10H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHLEHFIDAFGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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